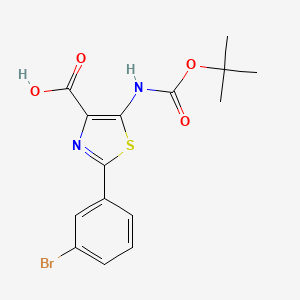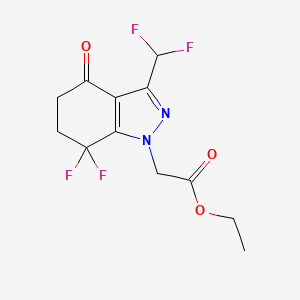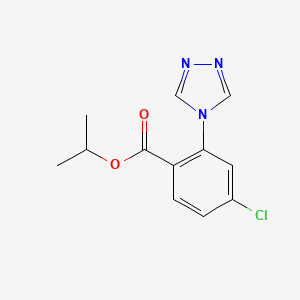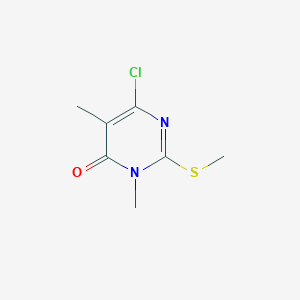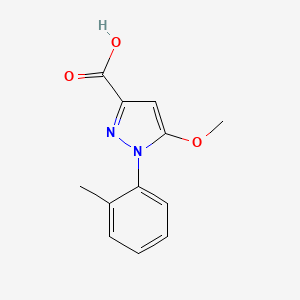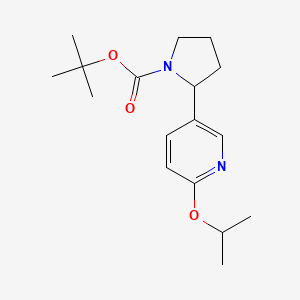
tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, which is further substituted with an isopropoxy group. The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, providing steric protection and enhancing the stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridine ring and a halogenated pyrrolidine intermediate.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and a suitable leaving group, such as a halide or a tosylate.
Protection with tert-Butyl Group: The tert-butyl group can be introduced through a carbamate formation reaction using tert-butyl chloroformate and a suitable base, such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring or the pyrrolidine ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the isopropoxy group or the tert-butyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives, such as dihydropyridine or tetrahydropyridine derivatives.
Substitution: Formation of various substituted derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
- It can serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology:
- The compound can be used as a probe to study the interactions of pyrrolidine and pyridine derivatives with biological targets, such as enzymes and receptors.
Medicine:
- The compound can be investigated for its potential pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry:
- The compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through various mechanisms, including:
Inhibition of Enzyme Activity: The compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thus inhibiting its activity.
Receptor Modulation: The compound may bind to a receptor, either activating it (agonist) or blocking it (antagonist), leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
- tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness:
- The presence of the isopropoxy group on the pyridine ring distinguishes tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate from other similar compounds. This unique substitution pattern can influence its chemical reactivity, biological activity, and pharmacokinetic properties.
- The tert-butyl group provides steric protection, enhancing the stability of the compound and potentially improving its pharmacokinetic profile by reducing metabolic degradation.
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(6-propan-2-yloxypyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)21-15-9-8-13(11-18-15)14-7-6-10-19(14)16(20)22-17(3,4)5/h8-9,11-12,14H,6-7,10H2,1-5H3 |
Clave InChI |
ZHJZBIFAISQFAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


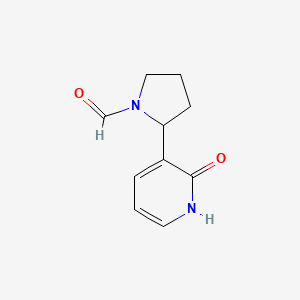

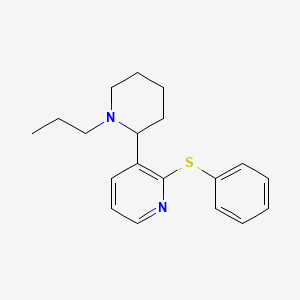
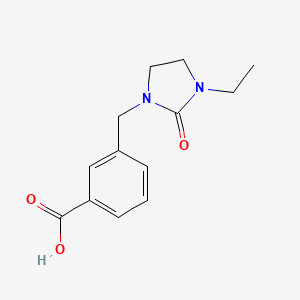

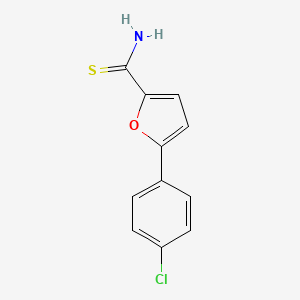
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)
